N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2-nitrophenyl)acetamide
Overview
Description
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2-nitrophenyl)acetamide, also known as CAY10505, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the thiazole family of compounds and has been shown to have anti-inflammatory and anti-tumor properties. In
Mechanism of Action
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2-nitrophenyl)acetamide works by inhibiting the activity of the enzyme IKKβ, which is involved in the activation of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and is involved in the production of pro-inflammatory cytokines. By inhibiting the activity of IKKβ, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2-nitrophenyl)acetamide reduces the production of pro-inflammatory cytokines and therefore has anti-inflammatory properties. Additionally, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2-nitrophenyl)acetamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of NF-κB.
Biochemical and Physiological Effects:
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2-nitrophenyl)acetamide has been shown to have anti-inflammatory and anti-tumor properties in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and to induce apoptosis in cancer cells. Additionally, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2-nitrophenyl)acetamide has been shown to improve cognitive function in mouse models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2-nitrophenyl)acetamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it is a small molecule inhibitor which makes it easier to use in in vitro experiments. One limitation of using N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2-nitrophenyl)acetamide is that it has not been extensively studied in vivo and its potential side effects are not well understood.
Future Directions
There are several potential future directions for the study of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2-nitrophenyl)acetamide. One direction is to further explore its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to study its potential use in combination with other anti-inflammatory or anti-tumor agents. Additionally, further studies are needed to understand the potential side effects of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2-nitrophenyl)acetamide and its safety profile in vivo.
Scientific Research Applications
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-tumor properties by inhibiting the proliferation of cancer cells. Additionally, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2-nitrophenyl)acetamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(2-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-3-12-10(2)23-16(13(12)9-17)18-15(20)8-11-6-4-5-7-14(11)19(21)22/h4-7H,3,8H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPRTBTWQLGEGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(2-nitrophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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